molecular formula C14H15NO4 B008886 Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate CAS No. 107890-99-3

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate

Cat. No. B008886
M. Wt: 261.27 g/mol
InChI Key: XFYNUQMACCCPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate, also known as EEFC, is a chemical compound that has been widely used in scientific research. This compound has been of great interest to researchers due to its unique properties and potential applications in various fields of study.

Mechanism Of Action

The mechanism of action of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This inhibition results in the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.

Biochemical And Physiological Effects

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, research could focus on the development of new compounds based on Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate, which could have even greater potential for therapeutic use.
Conclusion:
In conclusion, Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields of study. Its ease of synthesis and potential therapeutic applications make it a valuable compound for further research.

Synthesis Methods

The synthesis of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate involves the reaction of ethyl 5-ethoxy-1H-indole-2-carboxylate with ethyl formate in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate has been used in various scientific research applications, including medicinal chemistry, pharmaceuticals, and organic synthesis. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

107890-99-3

Product Name

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)11(8-16)13(15-12)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

XFYNUQMACCCPAA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC

synonyms

1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY-3-FORMYL-,ETHYL ESTER

Origin of Product

United States

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